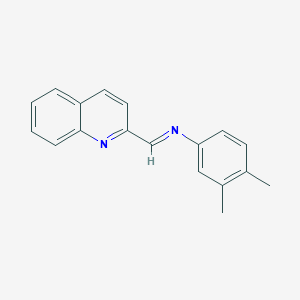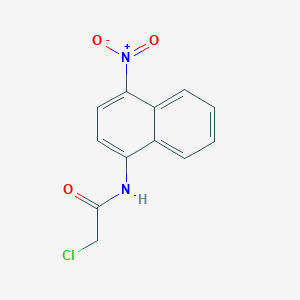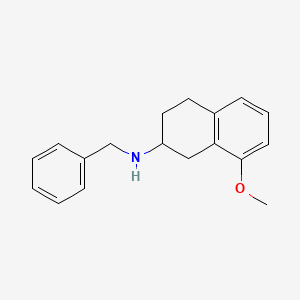
(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol: ist eine organische Verbindung, die eine Phenoxygruppe, eine Trimethylsilylgruppe und eine Alkin-Funktionsgruppe aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol beinhaltet typischerweise mehrere Schritte, darunter die Bildung des Alkins und die Einführung der Phenoxy- und Trimethylsilylgruppen. Eine übliche Methode beinhaltet die folgenden Schritte:
Bildung des Alkins: Ausgehend von einem geeigneten Vorläufer kann ein Alkin durch eine Reaktion wie die Sonogashira-Kupplung gebildet werden.
Einführung der Phenoxygruppe: Die Phenoxygruppe kann über eine nucleophile Substitutionsreaktion eingeführt werden.
Addition der Trimethylsilylgruppe: Die Trimethylsilylgruppe wird häufig unter Verwendung eines Silylierungsreagenzes wie Trimethylsilylchlorid in Gegenwart einer Base hinzugefügt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann ähnliche Synthesewege beinhalten, die jedoch für die Großproduktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Alkin- und Alkohol-Funktionsgruppen.
Reduktion: Reduktionsreaktionen können die Alkingruppe als Ziel haben und sie in ein Alken oder Alkan umwandeln.
Substitution: Die Phenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Alkoxide oder Amine in Gegenwart einer geeigneten Abgangsgruppe.
Hauptprodukte, die gebildet werden:
Oxidation: Produkte können Ketone oder Carbonsäuren sein.
Reduktion: Alkene oder Alkane.
Substitution: Verschiedene substituierte Phenoxyderivate.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alcohol functional groups.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie:
Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden.
Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologie:
Biokonjugation: Die Alkingruppe ermöglicht Click-Chemie-Anwendungen in der Biokonjugation.
Medizin:
Arzneimittelentwicklung: Potenzieller Einsatz als Baustein bei der Synthese von pharmazeutischen Verbindungen.
Industrie:
Materialwissenschaften: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Mechanismus, durch den (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol seine Wirkung entfaltet, hängt von der jeweiligen Anwendung ab. In der Katalyse kann es als Ligand fungieren und mit Metallzentren koordinieren, um Reaktionen zu erleichtern. Bei der Biokonjugation nimmt die Alkingruppe an Click-Chemie-Reaktionen teil und bildet stabile Triazol-Verknüpfungen.
Wirkmechanismus
The mechanism by which (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol exerts its effects depends on the specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In bioconjugation, the alkyne group participates in click chemistry, forming stable triazole linkages.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
(S)-hex-5-yn-2-ol: Eine ähnliche Verbindung mit einer Alkin- und einer Alkohol-Funktionsgruppe, jedoch ohne die Phenoxy- und Trimethylsilylgruppen.
Einzigartigkeit:
Strukturmerkmale: Das Vorhandensein sowohl einer Phenoxygruppe als auch einer Trimethylsilylgruppe unterscheidet (2S)-1-Phenoxy-6-(trimethylsilyl)hex-4-yn-2-ol von anderen ähnlichen Verbindungen.
Reaktivität: Die Kombination von Funktionsgruppen bietet einzigartige Reaktivitätsmuster, wodurch sie für bestimmte synthetische und industrielle Anwendungen wertvoll ist.
Eigenschaften
CAS-Nummer |
188610-40-4 |
|---|---|
Molekularformel |
C15H22O2Si |
Molekulargewicht |
262.42 g/mol |
IUPAC-Name |
(2S)-1-phenoxy-6-trimethylsilylhex-4-yn-2-ol |
InChI |
InChI=1S/C15H22O2Si/c1-18(2,3)12-8-7-9-14(16)13-17-15-10-5-4-6-11-15/h4-6,10-11,14,16H,9,12-13H2,1-3H3/t14-/m0/s1 |
InChI-Schlüssel |
VLPURNANASIMQH-AWEZNQCLSA-N |
Isomerische SMILES |
C[Si](C)(C)CC#CC[C@@H](COC1=CC=CC=C1)O |
Kanonische SMILES |
C[Si](C)(C)CC#CCC(COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)

![Cyclohexanol, 2-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-, cis-](/img/structure/B11853255.png)
![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)




![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
![2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol](/img/structure/B11853315.png)
